C.I.Reactive Red 120

Description

Contextualizing Azo Dyes within Industrial Effluents and the Environmental Persistence of C.I. Reactive Red 120

Azo dyes constitute the largest class of synthetic dyes used commercially, accounting for approximately 70% of all textile colorants researchgate.net. The textile industry is a major contributor to wastewater pollution, with a significant percentage of dyes used in the dyeing process being discharged directly into waterways iwaponline.comerode-sengunthar.ac.in. This results in highly colored, toxic, and persistent effluents that are difficult to treat by conventional methods researchgate.net.

C.I. Reactive Red 120, as a bifunctional azo-based chromogen dye incorporating bis(monochloro-s-triazine) researchgate.net, is particularly problematic due to its inherent stability. Its complex structure provides a high degree of chemical, biological, and photocatalytic stability, making it resistant to breakdown by time, sunlight, detergents, water, and microorganisms nih.govmdpi.com. This persistence leads to several environmental issues, including:

Reduced Light Penetration: Even at low concentrations, the intense color of RR120 in water can significantly reduce light penetration, affecting aquatic flora and fauna lu.lv.

Toxicity: Azo dyes, including RR120, can be toxic to aquatic organisms redalyc.orglu.lv.

Formation of Toxic Metabolites: Improper or incomplete degradation of azo dyes can lead to the formation of colorless metabolites, such as aromatic amines, which can be more toxic, mutagenic, and carcinogenic than the parent compounds redalyc.orgnih.govpreprints.org.

Bioaccumulation: The persistence of reactive dyes can lead to bioaccumulation in the long term iwaponline.com.

Disruption of Microbial Ecosystems: Reactive dyes can disrupt the delicate balance of microbial ecosystems iwaponline.com.

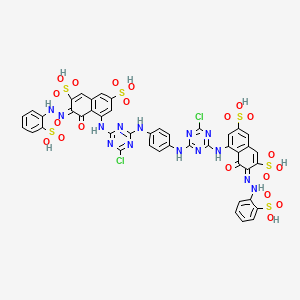

The molecular formula of C.I. Reactive Red 120 is C₄₄H₃₀Cl₂N₁₄O₂₀S₆, and its molecular weight is approximately 1338.1 g/mol or 1469.98 g/mol depending on the salt form nih.govsigmaaldrich.comalfa-chemistry.com. Its solubility in water is reported to be between 60-70 g/l at 20 °C scbt.com.

Contemporary Research Imperatives for C.I. Reactive Red 120 Degradation and Remediation

The environmental persistence and potential toxicity of C.I. Reactive Red 120 necessitate the development of effective degradation and remediation strategies. Contemporary research in environmental chemistry and engineering is focused on exploring and optimizing various advanced treatment technologies to address this challenge. The primary imperatives include:

Developing Efficient Decolorization Methods: Removing the visible color from wastewater is a crucial first step, although decolorization alone does not guarantee complete degradation or detoxification mdpi.com.

Achieving High Mineralization Rates: The ultimate goal is to break down the dye molecule into simpler, non-toxic compounds (mineralization) nih.gov.

Identifying and Mitigating Toxic Byproducts: Research aims to understand the degradation pathways and identify potential toxic intermediates to ensure their subsequent removal or transformation into less harmful substances preprints.orgresearchgate.net.

Exploring Sustainable and Cost-Effective Technologies: There is a strong focus on developing treatment methods that are environmentally friendly, economically viable, and scalable for industrial application redalyc.orgmdpi.com.

Understanding Degradation Mechanisms: Detailed studies on the mechanisms involved in different degradation processes are essential for optimizing their efficiency and predicting byproduct formation researchgate.net.

Research efforts are concentrated on a variety of treatment techniques, including:

Adsorption: Utilizing various adsorbent materials, including low-cost options like cotton shell and neem bark, as well as modified materials like hydrotalcites, to remove the dye from aqueous solutions erode-sengunthar.ac.inredalyc.orgscielo.org.mx. Adsorption kinetics often follow pseudo-second-order models, and isotherms can be described by models like Langmuir and Freundlich researchgate.neterode-sengunthar.ac.inresearchgate.netscielo.org.mx.

Advanced Oxidation Processes (AOPs): Employing methods such as ozonation, Fenton, photo-Fenton, and gamma irradiation to generate reactive species (e.g., hydroxyl radicals) that can break down the dye molecule researchgate.netiwaponline.comscielo.org.mx. Ozonation has shown high color removal efficiency and can enhance biodegradability researchgate.net. Fenton and photo-Fenton processes have demonstrated high decolorization rates and significant COD removal scielo.org.mx. Gamma irradiation has also been explored for its potential in degrading RR120 iwaponline.com.

Biodegradation: Investigating the use of bacteria and bacterial consortia capable of decolorizing and degrading RR120, sometimes utilizing the dye as a sole carbon source nih.govmdpi.compreprints.orgnih.gov. Immobilized bacterial cells have shown enhanced degradation potential nih.gov.

Electrocoagulation: An electrochemical process that uses sacrificial electrodes to remove pollutants through coagulation and flotation ijhse.irtandfonline.com. This method has shown high decolorization and COD reduction efficiencies for RR120 wastewater ijhse.irtandfonline.com.

Hybrid Processes: Combining different treatment methods to improve efficiency and address the limitations of individual techniques researchgate.net.

Detailed research findings from various studies highlight the effectiveness of these methods under specific conditions. For instance, studies on adsorption have determined optimal pH, temperature, and dye concentrations for maximum removal erode-sengunthar.ac.in. Ozonation studies have analyzed the formation of organic and inorganic anions as degradation products, such as formate, oxalate, nitrate (B79036), and sulfate (B86663) researchgate.net. Biodegradation research has identified bacterial strains capable of high decolorization rates and investigated the enzymes involved preprints.orgnih.gov.

The complexity of industrial effluents, which often contain mixtures of dyes and other chemicals, adds another layer of challenge to RR120 remediation research. Future research continues to focus on developing integrated and optimized treatment schemes that can effectively remove RR120 and its potentially toxic byproducts from wastewater before discharge.

Properties

IUPAC Name |

(3Z)-5-[[4-chloro-6-[4-[[4-chloro-6-[[(7Z)-8-oxo-3,6-disulfo-7-[(2-sulfophenyl)hydrazinylidene]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[(2-sulfophenyl)hydrazinylidene]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,57-58H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56)/b59-35+,60-36+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMINOIFPGBLTIJ-ZSAJQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=CC8=C7C(=O)C(=NNC9=CC=CC=C9S(=O)(=O)O)C(=C8)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C\2/C(=O)C3=C(C=C2S(=O)(=O)O)C=C(C=C3NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=CC8=C7C(=O)/C(=N/NC9=CC=CC=C9S(=O)(=O)O)/C(=C8)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30Cl2N14O20S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Oxidation Processes Aops for the Degradation of C.i. Reactive Red 120

Fenton and Photo-Fenton Oxidation Systems for C.I. Reactive Red 120 Remediation

Fenton and Photo-Fenton processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The Photo-Fenton process enhances this reaction through the addition of UV or visible light irradiation, which promotes the regeneration of Fe²⁺ from Fe³⁺ and can also lead to the photolysis of hydrogen peroxide, generating additional radicals. scielo.org.mxcasaverdeambiental.com.br These processes have shown effectiveness in the degradation and decolorization of C.I. Reactive Red 120. casaverdeambiental.com.brcapes.gov.br

Optimization of Operational Parameters in Fenton-Type Processes for C.I. Reactive Red 120 (e.g., pH, Reagent Doses, Temperature)

Several operational parameters significantly influence the efficiency of Fenton and Photo-Fenton processes for C.I. Reactive Red 120 degradation. pH: The reaction is highly dependent on pH, with optimal conditions typically found in the acidic range. Studies have indicated that a pH of around 3 is optimal for the decolorization of C.I. Reactive Red 120 using Fenton and Photo-Fenton processes. casaverdeambiental.com.brsid.irresearchgate.net At this pH range, the generation of hydroxyl radicals is favored. researchgate.netresearchgate.netReagent Doses: The concentrations of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) are crucial. Increasing the doses of Fe²⁺ and H₂O₂ generally accelerates color and COD removal up to a certain point, beyond which further additions become inefficient. sid.ir An optimal hydrogen peroxide-to-iron molar ratio of 20:1 has been reported for the degradation of C.I. Reactive Red 120 under UV or solar irradiation in Photo-Fenton processes. casaverdeambiental.com.brresearchgate.net Another study suggests optimal conditions at pH 3, 298 K, with 1.075 mM Fe(II) and 11.765 mM H₂O₂, corresponding to a molar ratio of approximately 10.9:1 (H₂O₂:Fe(II)). upc.eduTemperature: Increasing reaction temperature can enhance the decolorization of C.I. Reactive Red 120 by the Fenton process. sid.irInitial Dye Concentration: Higher initial dye concentrations can require longer treatment times to achieve the desired decolorization efficiency. pjoes.comMatrix Effects: The presence of other substances in the wastewater matrix, such as chloride and sulfate (B86663) ions, can decrease the decolorization efficiency of C.I. Reactive Red 120 by the Fenton process. sid.ir

Table 1 summarizes some reported optimal operational parameters for Fenton and Photo-Fenton treatment of C.I. Reactive Red 120:

| Parameter | Optimal Value/Range | Process | Source |

| pH | ~3 | Fenton/Photo-Fenton | casaverdeambiental.com.brsid.irresearchgate.net |

| H₂O₂:Fe²⁺ Molar Ratio | 20:1 | Photo-Fenton | casaverdeambiental.com.brresearchgate.net |

| H₂O₂:Fe²⁺ Molar Ratio | ~10.9:1 | Fenton/Photo-Fenton | upc.edu |

| Temperature | Increased (Fenton) | Fenton | sid.ir |

| Light | UV or Solar | Photo-Fenton | casaverdeambiental.com.brcapes.gov.br |

Mechanistic Investigations of Hydroxyl Radical Reactions with C.I. Reactive Red 120

The degradation of C.I. Reactive Red 120 by Fenton and Photo-Fenton processes primarily involves the reaction with hydroxyl radicals (HO•). Hydroxyl radicals can react with organic compounds through several mechanisms, including electrophilic addition to unsaturated or aromatic bonds, hydrogen abstraction from saturated aliphatic compounds, and electron transfer. mlsu.ac.in For azo dyes like C.I. Reactive Red 120, the hydroxyl radical attack can lead to the cleavage of the azo linkage (-N=N-), which is the primary chromophore responsible for the color. Additionally, hydroxyl radicals can attack the aromatic rings and other functional groups present in the dye molecule. Mechanistic studies on the photocatalytic degradation of C.I. Reactive Red 120 have indicated that hydroxyl radicals can break the amine linkages between the triazine groups and the naphthalene (B1677914) trisulfonate groups, as well as the azo linkage. researchgate.net The degradation process leads to the formation of intermediate products, which can be further oxidized by hydroxyl radicals towards mineralization into simpler compounds like CO₂, H₂O, and inorganic ions. mlsu.ac.inresearchgate.net

Ozonation-Based Processes for C.I. Reactive Red 120 Transformation

Ozonation is another effective AOP for the treatment of textile wastewater containing reactive dyes. Ozone (O₃) is a strong oxidizing agent that can react directly with organic molecules or decompose to form hydroxyl radicals, which then participate in indirect oxidation reactions. amazonaws.comrsc.org

Direct Ozonolysis and Enhanced Ozonation of the Compound

Ozone can directly react with the unsaturated bonds and electron-rich centers in the C.I. Reactive Red 120 molecule, leading to the cleavage of the chromophore and decolorization. researchgate.netpjoes.comresearchgate.net This direct reaction is selective. amazonaws.commdpi.com Enhanced ozonation processes involve combining ozone with other agents or conditions to increase the production of hydroxyl radicals, thereby enhancing the degradation efficiency. Examples include ozonation at alkaline pH, which promotes the decomposition of ozone into HO•, and combinations with UV irradiation or other oxidants like persulfate. amazonaws.commdpi.com Ozonation of purified, hydrolyzed C.I. Reactive Red 120 has been shown to cause oxidation and cleavage of the azo group and aromatic ring through direct nucleophilic attack by ozone. researchgate.netcapes.gov.brnih.gov Complete decolorization of C.I. Reactive Red 120 has been observed with ozonation, with efficiency being dependent on parameters like initial pH and ozone flow rate. researchgate.netamazonaws.com

Identification of Ozonation Intermediates and Elucidation of Degradation Pathways of C.I. Reactive Red 120

Studies using techniques like High Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) and High Performance Ion Chromatography (HPIC) have been employed to identify the intermediate products formed during the ozonation of C.I. Reactive Red 120 and to elucidate the degradation pathways. researchgate.netcapes.gov.brnih.gov During ozonation, the cleavage of the azo group and aromatic rings occurs. researchgate.netcapes.gov.brnih.gov Identified degradation intermediates include phenol, 1,2-dihydroxysulfobenzene, and 1-hydroxysulfobenzene. researchgate.netcapes.gov.brnih.gov These intermediates can be further oxidized by ozone and hydroxyl radicals to form open-ring products, eventually leading to simpler organic acids such as oxalic and formic acid. researchgate.netcapes.gov.brnih.govnih.gov The triazine group in C.I. Reactive Red 120 has been found to be resistant to ozonation and may remain in solution even after prolonged treatment. researchgate.netcapes.gov.brnih.gov Ozonation also leads to the release of inorganic ions like sulfate from the sulfonic acid groups and nitrate (B79036) from the nitrogen atoms in the dye molecule. researchgate.netresearchgate.netnih.gov

Table 2 lists some identified ozonation intermediates and final products of C.I. Reactive Red 120:

| Compound Name | Type | Source |

| Phenol | Intermediate | researchgate.netcapes.gov.brnih.gov |

| 1,2-dihydroxysulfobenzene | Intermediate | researchgate.netcapes.gov.brnih.gov |

| 1-hydroxysulfobenzene | Intermediate | researchgate.netcapes.gov.brnih.gov |

| Oxalic acid | Intermediate/Product | researchgate.netcapes.gov.brnih.govnih.gov |

| Formic acid | Intermediate/Product | researchgate.netcapes.gov.brnih.govnih.gov |

| Sulfate | Inorganic Product | researchgate.netresearchgate.netnih.gov |

| Nitrate | Inorganic Product | researchgate.netresearchgate.netnih.gov |

| Triazine group | Resistant Moiety | researchgate.netcapes.gov.brnih.gov |

Influence of Matrix Effects and Additives on Ozonation Efficiency

The efficiency of ozonation for C.I. Reactive Red 120 degradation can be influenced by the presence of other substances in the wastewater matrix, as well as additives. Impurities in commercial dyes can affect the ozonation process and the formation of oxidation by-products. researchgate.netresearchgate.netcapes.gov.brnih.gov It is recommended to purify dyes before ozonation if detailed information on degradation processes and by-products is required. researchgate.net The presence of certain ions or organic matter in the wastewater can compete with the dye for ozone or hydroxyl radicals, potentially reducing the degradation efficiency. mdpi.com Conversely, some additives or matrix components might enhance the process by promoting the formation of hydroxyl radicals. The pH of the water matrix has a significant influence on ozonation efficiency, affecting both direct ozonolysis and the generation of HO• radicals. pjoes.commdpi.com Higher pH values (pH > 8) can enhance HO• generation, thus improving pollutant degradation. mdpi.com

Photocatalytic Degradation of C.I. Reactive Red 120

Photocatalysis involves the use of semiconductor materials as photocatalysts which, upon irradiation with light of suitable wavelength, generate electron-hole pairs capable of initiating redox reactions that lead to the degradation of pollutants.

Development and Application of Novel Photocatalytic Materials (e.g., TiO2, ZnO-based Nanocomposites)

Titanium dioxide (TiO2) and zinc oxide (ZnO) are widely investigated semiconductor photocatalysts due to their availability, low cost, and photocatalytic activity. Research has focused on enhancing their efficiency, particularly under visible or solar light, through various modifications and the development of nanocomposites.

Studies have explored the use of TiO2-based materials for RR120 degradation. For instance, immobilized TiO2 in xanthan gum (TiO2/XG) synthesized via a sol-gel dip-coating technique has been tested for solar-induced photocatalytic degradation of reactive dyes, including Reactive Red. mdpi.com The characteristics of such composites are assessed using techniques like SEM-EDX, XRD, FTIR, and UV-Vis spectroscopy. mdpi.com

ZnO-based nanocomposites have also shown promise. Co-doped ZnO/CN (graphitic carbon nitride) nanocomposites have been synthesized via co-precipitation for the solar light-enhanced photocatalytic treatment of RR120. researchgate.net Another study investigated erbium and multi-walled carbon nanotube (MWCNT)-modified TiO2 nanocomposites (Er:TiO2@MWCNT) synthesized via a sol-gel technique for the photocatalytic degradation of RR120 under simulated solar radiation. wrc.org.za Characterization techniques such as TEM, SEM, BET, EDS, XRD, and UV-Vis spectroscopy were employed to analyze these materials. wrc.org.za The study found that modification with Er3+ and MWCNTs decreased particle sizes and increased the BET surface area compared to pure TiO2 nanoparticles, which enhanced the adsorption ability and photocatalytic performance. wrc.org.za BiPO4@g-C3N4 nanocomposites have also been reported as highly solar active photocatalysts for RR120 degradation. nih.gov

These studies indicate that the development of nanocomposites based on TiO2 and ZnO, often incorporating materials like carbon nanotubes or other semiconductors, can lead to improved photocatalytic activity for RR120 degradation, attributed to factors such as increased surface area, modified band gap energy, and enhanced charge separation. mdpi.comwrc.org.zamdpi.com

Reaction Kinetics and Mechanisms of Photocatalytic Breakdown of C.I. Reactive Red 120

The photocatalytic degradation of C.I. Reactive Red 120 is commonly reported to follow apparent pseudo-first-order kinetics. This kinetic behavior is often described by the Langmuir-Hinshelwood model, which relates the reaction rate to the concentration of the reactant and the adsorption capacity of the catalyst. mdpi.comresearchgate.netwrc.org.zanih.gov

Research provides specific rate constants for RR120 degradation using different photocatalysts under various conditions. For example, a study using a TiO2/XG composite under solar light reported a Langmuir–Hinshelwood pseudo-first-order degradation rate of 0.0183 min⁻¹ for Reactive Red dye under optimum conditions (pH 5, 25 mg/L dye, 25 mg/L TiO2/XG, 400 mg/L H2O2, 120 min reaction time). mdpi.com Another study using Co-doped ZnO/CN nanocomposites achieved 100% dye treatment of a 20 mg/L RR120 solution under solar light in 40 minutes, suggesting a faster degradation rate compared to bare ZnO or CN. researchgate.net BiPO4@g-C3N4 nanocomposite showed a higher first-order reaction rate constant of 0.0145 min⁻¹ under sunlight, significantly higher than bare BiPO4 or g-C3N4. nih.gov The Er:TiO2@MWCNT photocatalyst exhibited a reaction rate of 18.43 x 10⁻³ min⁻¹, approximately 3.5 times greater than that of pure TiO2. wrc.org.za

The mechanism of photocatalytic degradation typically involves the generation of electron-hole pairs upon light absorption by the semiconductor photocatalyst. These charge carriers migrate to the catalyst surface, where they react with adsorbed water and oxygen to produce highly reactive species such as hydroxyl radicals (HO•) and superoxide (B77818) radicals (O2•⁻). These radicals are powerful oxidizing agents that attack the complex structure of RR120, leading to its fragmentation and eventual mineralization into simpler, less toxic compounds like CO2, water, and mineral acids. nih.govscielo.org.mxresearchgate.net Radical trapping experiments are often conducted to identify the primary active species responsible for the degradation. nih.gov Analysis of intermediate products formed during the process helps in elucidating the degradation pathways. researchgate.net

Solar Light-Enhanced Photocatalysis for C.I. Reactive Red 120 Degradation

The utilization of solar light for photocatalytic degradation of RR120 is a significant area of research, offering a sustainable and cost-effective approach compared to using artificial UV light sources. Studies have demonstrated the feasibility and effectiveness of using natural solar light for the degradation of reactive dyes, including RR120. nih.govsigmaaldrich.com

Experiments comparing degradation under solar light versus UV light or in the absence of light confirm that the presence of both a suitable photocatalyst and solar irradiation is crucial for efficient RR120 removal. researchgate.netnih.govresearchgate.net The efficiency of solar photocatalysis is influenced by factors such as catalyst dosage, initial dye concentration, and light intensity, which can be affected by environmental conditions like cloud cover. nih.gov

Novel photocatalytic materials are specifically being developed and tested for their performance under solar light. As mentioned earlier, TiO2/XG, Co-doped ZnO/CN, Er:TiO2@MWCNT, and BiPO4@g-C3N4 nanocomposites have shown enhanced photocatalytic activity for RR120 degradation when exposed to solar or simulated solar light. mdpi.comresearchgate.netwrc.org.zanih.gov This highlights the potential of engineered photocatalysts to effectively utilize the broader spectrum of solar light for the treatment of textile wastewater containing RR120.

Electrochemical Oxidation of C.I. Reactive Red 120

Electrochemical oxidation (EO) is an AOP that involves the direct or indirect oxidation of pollutants at the anode surface through the application of an electrical current. This process can lead to the complete mineralization of organic compounds.

Anodic Oxidation Processes and Electrode Material Research for C.I. Reactive Red 120

Anodic oxidation is a widely used electrochemical method for treating wastewater containing dyes. The efficiency and outcome of the electrochemical degradation of RR120 are strongly dependent on the anode material used. researchgate.netmdpi.com

Various electrode materials have been investigated for the electrochemical oxidation of RR120. Dimensionally Stable Anodes (DSA), such as Ti/IrO2–RuO2, have been explored. researchgate.netacs.org However, studies have shown that highly active anodes like Ti/IrO2–RuO2 may exhibit lower mineralization efficiency for RR120, leading to the formation of organic intermediates. researchgate.net

Boron-Doped Diamond (BDD) electrodes have demonstrated significantly higher oxidation power and are capable of achieving almost complete decolorization and mineralization of RR120 to CO2. researchgate.net A comparative study between Ti/IrO2–RuO2 and BDD anodes showed that while both achieved high decolorization, BDD was far more effective in reducing Total Organic Carbon (TOC). researchgate.net

Mechanistic Studies of Electrochemical Degradation Pathways of C.I. Reactive Red 120

The electrochemical degradation of C.I. Reactive Red 120 proceeds through complex mechanisms involving both direct and indirect oxidation processes. Direct oxidation occurs when the dye molecule loses electrons directly to the anode surface. Indirect oxidation, which is often the dominant pathway in aqueous solutions, involves the electrochemical generation of powerful oxidizing species that then react with the dye molecules in the bulk solution or at the electrode surface. mdpi.com

Key oxidizing species generated during the electrochemical oxidation of water at the anode include hydroxyl radicals (•OH). These highly reactive radicals are formed from the oxidation of water molecules or adsorbed hydroxide (B78521) ions on the anode surface. researchgate.netmdpi.com Depending on the anode material and the presence of other ions (e.g., chloride), other oxidants such as active chlorine species (e.g., hypochlorite (B82951) ions, ClO⁻) can also be generated, which contribute to the degradation of the dye. mdpi.comacs.org

Radiation-Induced Degradation of C.I. Reactive Red 120

Radiation technology, particularly gamma irradiation, has garnered interest for the degradation of industrial effluents containing reactive dyes like C.I. Reactive Red 120 (RR 120). researchgate.netiwaponline.comnih.gov This process involves the generation of highly reactive species, such as hydrated electrons (e⁻aq) and hydroxyl radicals (•OH), from the radiolysis of water. These species then interact with the dye molecules, leading to their breakdown. researchgate.netresearchgate.net

Application of Gamma Irradiation for C.I. Reactive Red 120 Decomposition

Studies have explored the effectiveness of gamma irradiation for the decolorization and degradation of aqueous solutions of RR 120 under varying experimental conditions, including pH, irradiation dose, and dye concentration. researchgate.netiwaponline.comnih.gov The dose of gamma irradiation and the initial concentration of the dye have shown significant effects on the degradation efficiency. researchgate.netiwaponline.comnih.gov For instance, increasing the gamma irradiation dose from 1 kGy to 6 kGy resulted in a notable increase in the percentage of degradation for a 250 mg/L solution of RR 120 across different pH values. iwaponline.com At pH 7.0, the degradation increased from 24.67% at 1 kGy to 85.46% at 6 kGy. iwaponline.com The initial dye concentration also plays a role, with higher degradation percentages observed at lower concentrations for a fixed irradiation dose. iwaponline.com For a 6 kGy dose at pH 7.0, the degradation was 95.05% for 100 mg/L, 83.02% for 300 mg/L, and 65.46% for 500 mg/L. iwaponline.com

The pH of the solution also influences the degradation, although the difference in degradation efficiency was observed to be within 6-10% when extending the pH towards acidic or alkaline ranges from pH 7.0. researchgate.netiwaponline.comnih.gov Decolorization has been found to be most efficient under reducing conditions. researchgate.netresearchgate.net

Radiolytic Product Characterization and Pathway Elucidation for C.I. Reactive Red 120

The degradation of RR 120 by gamma irradiation involves the chemical attack on the chromophore by radicals and radical ions generated from water radiolysis. researchgate.net Pulse radiolysis studies have been employed to determine the rate constants for the reaction of hydrated electrons and hydroxyl radicals with RR 120. The rate constants were determined to be 1.2 × 10¹⁰ and 7.9 × 10⁹ mol⁻¹ dm³ s⁻¹, respectively. researchgate.netresearchgate.net These high reaction rates indicate the significant role of these transient species in the degradation process. The radiolytic yield for the decoloration of the dye under reducing conditions was determined to be 0.14 μmol/J. researchgate.netresearchgate.net While decoloration signifies the breakdown of the chromophoric groups responsible for color, mineralization, measured by the reduction in Total Organic Carbon (TOC), indicates the complete conversion of the organic compound into inorganic substances like CO₂ and H₂O. For a solution with 10.56 μg/ml TOC at a dose of 3 kGy, 48% mineralization was observed in an oxygen-saturated solution, whereas it was 38% under aerated conditions. researchgate.net

Sonolysis and Combined Advanced Oxidation Processes for C.I. Reactive Red 120

Sonolysis, which utilizes ultrasound irradiation, is another AOP that can induce the degradation of organic compounds in water. gmu.ac.irresearchgate.net The process relies on the formation, growth, and collapse of cavitation bubbles in the liquid, generating localized high temperatures and pressures, as well as reactive species like hydroxyl radicals. gmu.ac.ir

Ultrasound-Assisted Degradation of the Compound

Studies have investigated the application of ultrasound for the degradation of RR 120. gmu.ac.irresearchgate.net While sonolysis alone can lead to the degradation of pollutants, its efficiency for dye removal may not always be sufficient, suggesting its potential use as a pretreatment method. gmu.ac.ir Research on the sonochemical process for reactive dye removal from textile wastewater indicates that while it can be used for the analysis of resistant pollutants, it is often better utilized in combination with other advanced oxidation methods due to its acceptable efficiency for decolorization. gmu.ac.ir

Synergistic Effects in Hybrid AOP Systems for C.I. Reactive Red 120 Remediation

To enhance the degradation efficiency of RR 120, hybrid AOP systems combining sonolysis with other oxidation processes have been explored. researchgate.netresearchgate.netresearchgate.net The combination of different AOPs can lead to synergistic effects, where the combined efficiency is greater than the sum of the individual processes. For instance, combining sonolysis with ozonolysis (US/O₃) is one such hybrid system. juniperpublishers.comresearchgate.net The addition of supplementary oxidizing agents like hydrogen peroxide (H₂O₂) in hydrodynamic cavitation systems has also been shown to increase the degradation rate due to the availability of additional hydroxyl radicals. researchgate.net While specific detailed research findings on synergistic effects of sonolysis combined with other AOPs specifically for C.I. Reactive Red 120 in the provided search results are limited, the general principle of synergistic effects in hybrid AOP systems for dye degradation is well-established. iwaponline.comresearchgate.net These hybrid systems aim to leverage the advantages of each individual process to achieve more complete decolorization and mineralization of the dye.

Adsorptive Removal Mechanisms and Materials for C.i. Reactive Red 120

Adsorption Isotherms and Kinetic Modeling of C.I. Reactive Red 120 Uptake

The efficiency of an adsorbent is often evaluated by studying its adsorption isotherms and kinetics. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship. mdpi.comneptjournal.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. dergipark.org.trcore.ac.uk In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. dergipark.org.trcore.ac.uk Studies have shown that the adsorption of C.I. Reactive Red 120 onto various materials, such as modified bentonite (B74815), cross-linked chitosan (B1678972) biobeads, and polyamide nylon 6 microplastics, is often well-described by the Langmuir model, suggesting a monolayer coverage. mdpi.comneptjournal.comdeswater.com

Kinetic modeling is crucial for understanding the rate of dye uptake and the underlying mechanism of adsorption. The most frequently applied kinetic models are the pseudo-first-order and pseudo-second-order models. nih.govmdpi.com The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govscielo.org.mx A vast body of research indicates that the pseudo-second-order model provides a better fit for the experimental data of C.I. Reactive Red 120 adsorption on various adsorbents, including cross-linked chitosan, modified bentonite, and hydrotalcites. neptjournal.comdeswater.comscielo.org.mx

Adsorption Isotherm and Kinetic Parameters for C.I. Reactive Red 120

| Adsorbent | Isotherm Model | Isotherm Parameters | Kinetic Model | Adsorption Capacity (qm, mg/g) |

|---|---|---|---|---|

| Cross-linked Chitosan-Epichlorohydrin Biobeads | Langmuir | - | Pseudo-second-order | 81.3 |

| Modified Bentonite | Langmuir | qm=51.28 mg/g, KL=0.145 L/mg | Pseudo-second-order | 51.28 |

| Polyamide Nylon 6 Microplastics | Langmuir | - | Pseudo-second-order | 3.96 |

| Mg-Al Hydrotalcite | Langmuir, Redlich-Peterson | - | Pseudo-second-order | 27.07 |

| Mg-Fe Hydrotalcite | Langmuir, Redlich-Peterson | - | Pseudo-second-order | 14.08 |

Surface Interactions and Mechanistic Insights into C.I. Reactive Red 120 Adsorption

The adsorption of C.I. Reactive Red 120 is a complex process governed by a variety of surface interactions between the dye molecules and the adsorbent material. researchgate.net Understanding these interactions is key to designing more efficient adsorbents.

Electrostatic interactions play a pivotal role in the adsorption of the anionic C.I. Reactive Red 120 dye. mdpi.com The dye molecule possesses multiple sulfonate (-SO₃⁻) groups, which are negatively charged in aqueous solutions. mdpi.com Adsorbents with positively charged surfaces, therefore, exhibit a strong affinity for C.I. Reactive Red 120. For instance, under acidic conditions, the amine (-NH₂) groups on chitosan become protonated (-NH₃⁺), leading to a strong electrostatic attraction with the anionic dye molecules. deswater.com Similarly, the surfaces of materials like polyamide nylon 6 and modified clays (B1170129) can become positively charged at low pH, enhancing dye removal. mdpi.comneptjournal.com

The aromatic rings present in the structure of C.I. Reactive Red 120 can lead to π-π stacking interactions with adsorbents that have aromatic components, such as those derived from biochar or activated carbon. semanticscholar.org This type of interaction, which arises from the attraction between the electron clouds of aromatic rings, can significantly contribute to the adsorption capacity. semanticscholar.orgrsc.org

Hydrophobic interactions may also play a part in the adsorption process, particularly with adsorbents that have non-polar or hydrophobic surface regions. researchgate.netsemanticscholar.org These interactions involve the tendency of non-polar molecules to aggregate in aqueous solutions to minimize their contact with water molecules.

Development and Characterization of Advanced Adsorbent Materials for C.I. Reactive Red 120

The quest for efficient and cost-effective adsorbents has led to the development and investigation of a wide array of materials, broadly categorized into biosorbents and inorganic adsorbents.

Chitosan, a biopolymer derived from chitin, is an attractive biosorbent due to its biodegradability, non-toxicity, and the presence of abundant amino and hydroxyl functional groups. nih.govisasbharat.in However, chitosan's solubility in acidic solutions limits its practical application in wastewater treatment. bibliotekanauki.pl To overcome this limitation and enhance its mechanical stability and adsorption performance, cross-linking strategies are employed. isasbharat.inbibliotekanauki.pl

Common cross-linking agents include glutaraldehyde (B144438) and epichlorohydrin. isasbharat.in Cross-linking not only improves the chemical resistance of chitosan but can also modify its surface properties to enhance dye uptake. deswater.com For example, cross-linked chitosan-epichlorohydrin biobeads have demonstrated a high adsorption capacity for C.I. Reactive Red 120. deswater.comresearchgate.net The cross-linking process helps maintain the structural integrity of the chitosan beads, even in acidic environments, making them more suitable for industrial applications. bibliotekanauki.pl

A variety of inorganic materials have been investigated for the removal of C.I. Reactive Red 120, owing to their high surface area, porous structure, and thermal stability.

Hydrotalcites , also known as layered double hydroxides (LDHs), are materials with a positively charged layered structure that can effectively adsorb anionic dyes through anion exchange and surface adsorption. scielo.org.mx Magnesium-based hydrotalcites, such as Mg-Al and Mg-Fe hydrotalcites, have shown significant removal efficiencies for C.I. Reactive Red 120. scielo.org.mxunam.mx The adsorption process on hydrotalcites is often rapid, with equilibrium being reached within a relatively short time. scielo.org.mx

Clays , such as bentonite, are naturally occurring, low-cost aluminosilicate (B74896) minerals with a layered structure. neptjournal.com Raw clays can be modified to enhance their adsorption capacity. For example, modification of bentonite with a cationic surfactant like cetyl trimethyl ammonium (B1175870) bromide (CTAB) can change its surface from hydrophilic to organophilic, thereby increasing its affinity for organic dye molecules like C.I. Reactive Red 120. neptjournal.com

Modified oxides , such as anodic alumina (B75360) films, also present a potential avenue for dye removal. These materials can be engineered to have a high surface area and specific surface chemistry to facilitate the adsorption of dye molecules. The uptake of C.I. Reactive Red 120 by these materials can involve a combination of physical and chemical adsorption processes.

Adsorption Capacities of Various Adsorbents for C.I. Reactive Red 120

| Adsorbent Type | Specific Adsorbent | Maximum Adsorption Capacity (qm, mg/g) |

|---|---|---|

| Chitosan-Based | Cross-linked Chitosan-Epichlorohydrin Biobeads | 81.3 |

| Chitosan-Based | Non-crosslinked Chitosan | 1152.7 |

| Chitosan-Based | TPP crosslinked chitosan | 1125.7 |

| Inorganic | Modified Bentonite | 51.28 |

| Inorganic | Mg-Al Hydrotalcite | 27.07 |

| Inorganic | Mg-Fe Hydrotalcite | 14.08 |

| Other | Polyamide Nylon 6 Microplastics | 3.96 |

Carbonaceous Adsorbents: Activated Carbons, Carbon Nanotubes, and Graphene-based Materials for C.I. Reactive Red 120

Carbonaceous materials are widely recognized for their efficacy in adsorbing dyes from aqueous solutions due to their large surface area, porous structure, and favorable surface chemistry. This category includes activated carbons, carbon nanotubes, and graphene-based materials, all of which have been investigated for the removal of C.I. Reactive Red 120 (RR 120).

Activated Carbons (ACs)

Activated carbon is a highly porous adsorbent with a large surface area, making it one of the most common and effective materials for dye removal. deswater.com Various low-cost, renewable precursors have been used to produce activated carbon for the sequestration of RR 120.

Research has shown that the adsorption capacity of ACs is influenced by factors such as pH, adsorbent dosage, and contact time. The optimal pH for RR 120 adsorption onto activated carbons is typically in the acidic range. pjoes.comresearchgate.netut.ac.ir For instance, activated carbon derived from cumin herb wastes exhibited a maximum adsorption capacity of 47.88 mg/g at a pH of 2. researchgate.net Similarly, activated carbon prepared from durian peel showed the best performance at pH 3. pjoes.compjoes.com At low pH, the surface of the adsorbent becomes protonated, enhancing the electrostatic attraction between the positively charged surface and the anionic RR 120 dye molecules. ut.ac.irmdpi.com

The adsorption process is often well-described by various isotherm models. The Langmuir isotherm model frequently provides a good fit for the experimental data, suggesting monolayer adsorption onto a homogeneous surface. pjoes.com For example, the adsorption of RR 120 on activated carbon from durian peel was found to adhere to the Langmuir model, with a maximum adsorption capacity (q_max) of 7.67 mg/g. pjoes.com In other cases, models like the BET (Brunauer-Emmett-Teller) isotherm have shown a better fit, as seen with activated carbon from cumin herb wastes. researchgate.net Kinetic studies commonly indicate that the pseudo-second-order model best describes the adsorption process, implying that chemisorption may be the rate-limiting step. pjoes.commdpi.com

Table 1: Activated Carbon Adsorbents for C.I. Reactive Red 120 Removal

| Adsorbent Source | Optimal pH | Max. Adsorption Capacity (mg/g) | Best Fit Isotherm Model |

|---|---|---|---|

| Cumin Herb Wastes researchgate.net | 2 | 47.88 | BET |

| Durian Peel pjoes.com | 3 | 7.67 | Langmuir |

| Mahagoni Wood Charcoal ut.ac.ir | 3 | 3.81 | Langmuir |

| Mahagoni Bark Charcoal ut.ac.ir | 3 | 5.40 | Freundlich |

Carbon Nanotubes (CNTs)

Carbon nanotubes, particularly multi-walled carbon nanotubes (MWCNTs), have emerged as superior adsorbents due to their unique cylindrical structure, high aspect ratio, and large specific surface area. Research on the removal of RR 120 using MWCNTs demonstrated an exceptionally high maximum adsorption capacity of 3453.4 mg/g at an optimal pH of 5. mazums.ac.ir The adsorption data was found to fit the Langmuir isotherm model well. mazums.ac.ir The high efficiency of MWCNTs is attributed to the strong π-π stacking interactions between the aromatic rings of the RR 120 dye and the graphitic surface of the nanotubes. researchgate.net

Graphene-based Materials

Graphene and its derivatives, such as graphene oxide (GO), are two-dimensional materials with extraordinary chemical and physical properties, including a vast surface area. cumhuriyet.edu.tr These characteristics make them promising candidates for dye adsorption.

A graphene oxide/zirconium oxide (GO/ZrO2) nanocomposite was synthesized and tested for RR 120 removal. cumhuriyet.edu.tr The maximum adsorption capacity, based on the Langmuir isotherm, was found to be 23.20 mg/g at an optimal pH of 5.0. cumhuriyet.edu.tr The presence of oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) on the GO surface enhances its dispersibility in water and provides active sites for interaction with dye molecules. cumhuriyet.edu.tr Furthermore, composites of chitosan modified with graphene oxide have been investigated for reactive red dye removal, showing a maximum adsorption capacity of 32.16 mg/g. researchgate.net The adsorption mechanism for graphene-based materials often involves a combination of electrostatic interactions, hydrogen bonding, and π-π interactions. researchgate.netresearchgate.net

Table 2: Carbon Nanotubes and Graphene-based Adsorbents for C.I. Reactive Red 120 Removal

| Adsorbent | Optimal pH | Max. Adsorption Capacity (mg/g) | Best Fit Isotherm Model |

|---|---|---|---|

| Multi-Walled Carbon Nanotubes mazums.ac.ir | 5 | 3453.4 | Langmuir |

| Graphene Oxide/Zirconium Oxide cumhuriyet.edu.tr | 5 | 23.20 | Langmuir |

Polymeric and Composite Adsorbents for C.I. Reactive Red 120 Sequestration

Polymeric and composite materials offer versatile platforms for the development of efficient adsorbents. They can be tailored to have specific functional groups and structural properties, enhancing their affinity for target pollutants like C.I. Reactive Red 120.

Polymeric Adsorbents

Natural and synthetic polymers have been widely explored for dye removal. Chitosan, a cationic biopolymer derived from chitin, is a particularly popular choice due to its low cost, biocompatibility, and the presence of amino (-NH2) and hydroxyl (-OH) groups that serve as active sites for adsorption. deswater.com

To improve its stability in acidic solutions and enhance its adsorption properties, chitosan is often cross-linked. Cross-linked chitosan-epichlorohydrin biobeads (CEB) have been shown to be effective for RR 120 removal, with a Langmuir maximum adsorption capacity of 81.3 mg/g at 303 K and an optimal pH of approximately 3. deswater.com The adsorption mechanism is attributed to electrostatic attractions, hydrogen bonding, and n-π stacking interactions. deswater.com

Synthetic polymers like polyamide (Nylon 6) microplastics have also been identified as adsorbents for RR 120. The adsorption is primarily driven by H-bonding and electrostatic interactions between the protonated amide and amino groups on the polymer surface under acidic conditions (optimal at pH 2.0) and the anionic sulfonate groups of the dye. mdpi.com The adsorption kinetics for Nylon 6 followed a pseudo-second-order model, with equilibrium reached after 7 hours. mdpi.com In polymer-enhanced ultrafiltration (PEUF), a related separation technique, synthetic polyelectrolytes like polyethyleneimine (PEI) have demonstrated extremely high retention of RR 120 (up to 99.9%) through strong electrostatic interactions. nih.gov

Table 3: Polymeric Adsorbents for C.I. Reactive Red 120 Removal

| Adsorbent | Optimal pH | Max. Adsorption Capacity (mg/g) | Best Fit Kinetic/Isotherm Model |

|---|---|---|---|

| Cross-linked Chitosan-Epichlorohydrin Biobeads deswater.com | ~3 | 81.3 | Pseudo-second-order / Langmuir |

Composite Adsorbents

Composite adsorbents are materials that combine two or more distinct components to achieve properties superior to the individual constituents. These materials often pair the high adsorption capacity of one material (e.g., a polymer or carbonaceous material) with the structural stability, ease of separation, or synergistic surface properties of another (e.g., a mineral or metal oxide). researchgate.net

A composite of chitosan and natural zeolite (clinoptilolite) has been prepared and optimized for the removal of RR 120. tums.ac.ir Similarly, a composite of muscovite (B576469) mica with Fe3O4 nanoparticles was developed, demonstrating a maximum adsorption capacity of 51.17 mg/g. researchgate.net The magnetic nature of the Fe3O4 nanoparticles facilitates the easy separation of the adsorbent from the solution after treatment.

Hydrotalcite-like compounds, which are layered double hydroxides, have also been used as adsorbents. Mg-Al and Mg-Fe hydrotalcites showed efficient removal of RR 120, with the process being well-described by the pseudo-second-order kinetic model and the Langmuir isotherm model. semanticscholar.org The layered structure and positively charged surface of hydrotalcites make them highly effective for binding anionic dyes. semanticscholar.org Bentonite clay modified with cetyl trimethyl ammonium bromide (CTAB) has also proven effective, achieving 91% removal under optimal conditions. neptjournal.com The modification enhances the organophilic properties of the clay, improving its affinity for organic dye molecules.

Table 4: Composite Adsorbents for C.I. Reactive Red 120 Sequestration

| Adsorbent | Optimal pH | Max. Adsorption Capacity (mg/g) | Best Fit Kinetic/Isotherm Model |

|---|---|---|---|

| Fe3O4@Muscovite researchgate.net | Not Specified | 51.17 | Pseudo-second-order / Temkin |

| Mg-Al Hydrotalcite semanticscholar.org | Not Specified | Not Specified | Pseudo-second-order / Langmuir |

| Chitosan/Zeolite tums.ac.ir | 3-11 (Range Tested) | Not Specified | Not Specified |

Biological Degradation and Bioremediation Approaches for C.i. Reactive Red 120

Microbial Decolorization and Biodegradation Kinetics of C.I. Reactive Red 120

The biological degradation of C.I. Reactive Red 120 is significantly influenced by physicochemical parameters such as pH, temperature, and the composition of the growth medium. Research has demonstrated that microbial consortia can achieve complete decolorization under optimized conditions. For instance, a bacterial consortium designated as RAR achieved complete decolorization of 50 ppm of the dye within 4 hours in a 3% Yeast Extract (YE) medium under static conditions. nih.gov The optimal conditions for this process were found to be a pH range of 7-8 and a temperature of 30°C-35°C. nih.gov

Kinetic studies provide insights into the rate of dye removal. The decolorization rate can be significantly affected by the nutrient medium, with Luria-Bertani (LB) medium showing high effectiveness, achieving a removal rate of 65.93 mg/L/h. In contrast, synthetic media without an additional carbon source proved inefficient, underscoring the necessity of a co-substrate for the microbial metabolism and subsequent dye degradation. The initial inoculum size is another critical factor, with a 10% v/v inoculum leading to an optimal decolorization rate of 65.39 mg/L/h by the RAR consortium. The degradation kinetics of C.I. Reactive Red 120 by Bacillus cohnii RAPT1, both with free cells and immobilized on a polyurethane foam packed bed, were found to follow a second-order kinetic model. researchgate.net

Interactive Data Table: Decolorization Kinetics of C.I. Reactive Red 120 by Microbial Consortia

| Microbial Consortium | Optimal pH | Optimal Temperature (°C) | Decolorization Rate (mg/L/h) | Time for Complete Decolorization (at 50 ppm) |

| RAR nih.gov | 7-8 | 30-35 | 75.89 | 4 hours |

| JR3 nih.govaimspress.com | 8.29 | 34.5 | Not specified | Not specified |

| Bacillus cohnii RAPT1 (immobilized) researchgate.net | 8.0 | 35 | 3360 (mg/L day) | 4 hours (at 200 ppm) |

Elucidation of Enzymatic Mechanisms in C.I. Reactive Red 120 Biotransformation

The biotransformation of C.I. Reactive Red 120 is primarily an enzymatic process, with several key enzymes playing a crucial role. The initial and most critical step in the degradation of this azo dye is the reductive cleavage of the azo bonds (-N=N-). This reaction is catalyzed by azoreductases, which are produced by a wide range of bacteria. researchgate.net This enzymatic action breaks down the chromophore of the dye, leading to its decolorization and the formation of aromatic amines. researchgate.net

In addition to azoreductases, other oxidoreductive enzymes such as laccases and peroxidases are also involved in the degradation process. researchgate.netscispace.com Laccases, which are copper-containing oxidases, can degrade azo dyes without the need for co-factors. biorxiv.orgbiorxiv.org These enzymes work by catalyzing the removal of a hydrogen atom from the hydroxyl group of the dye molecule, initiating an oxidative cleavage. scispace.com The concerted action of these different enzymes allows for a more complete breakdown of the complex dye molecule. researchgate.net Studies on the degradation of C.I. Reactive Red 120 by Pseudomonas guariconensis have confirmed the production of oxidoreductase enzymes during the biodegradation process. nih.gov

Identification and Characterization of Microbial Consortia for C.I. Reactive Red 120 Degradation

Microbial consortia, which are mixed communities of microorganisms, have been shown to be highly effective in the degradation of C.I. Reactive Red 120. These consortia often exhibit enhanced degradation capabilities compared to single microbial strains due to synergistic interactions and a wider range of metabolic activities.

One such effective consortium, named RAR, is composed of three bacterial species: Shewanella haliotis RDB_1, Shewanella putrefaciens RDB_2, and Aeromonas hydrophila RDB_3. jabsonline.org This consortium, when combined in a 1:1:1 ratio, demonstrated the most effective decolorization rate of 75.89 mg/L/h. Another notable consortium, designated JR3, consists of Pseudomonas aeruginosa strain MM01, Enterobacter sp. strain MM05, and Serratia marcescens strain MM06. nih.gov This consortium was uniquely capable of utilizing Reactive Red 120 as a sole carbon source under aerobic conditions and could decolorize up to 700 ppm of the dye under optimal conditions. nih.govaimspress.com

Interactive Data Table: Composition and Efficiency of Microbial Consortia for C.I. Reactive Red 120 Degradation

| Consortium Name | Bacterial Composition | Key Characteristics | Maximum Decolorization Efficiency |

| RAR jabsonline.org | Shewanella haliotis RDB_1, Shewanella putrefaciens RDB_2, Aeromonas hydrophila RDB_3 | Effective under static conditions in Yeast Extract medium. | Complete decolorization of 50 ppm in 4 hours. |

| JR3 nih.govaimspress.com | Pseudomonas aeruginosa MM01, Enterobacter sp. MM05, Serratia marcescens MM06 | Can utilize the dye as a sole carbon source; tolerant to heavy metals. | Up to 92.79% decolorization of 200 ppm under optimized conditions. |

| PMB11 | Three different unspecified bacteria | Capable of 99% decolorization of RR120 within 12 hours. | 99% decolorization in 12 hours. |

Metabolic Pathways and Intermediate Metabolite Analysis in Biological Treatment of the Compound

The biodegradation of C.I. Reactive Red 120 proceeds through a series of metabolic steps, leading to the formation of various intermediate compounds. The primary step is the enzymatic cleavage of the azo bond, which results in the formation of aromatic amines. jabsonline.org Further degradation of these aromatic intermediates is crucial for the complete mineralization of the dye.

Various analytical techniques, including UV-Vis spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR), have been employed to identify the metabolic byproducts. jabsonline.org Spectrophotometric analysis shows a decrease in the absorbance in the visible region, confirming decolorization, and the appearance of new peaks in the UV region, indicating the formation of aromatic metabolites. jabsonline.org GC-MS analysis of the degraded products of C.I. Reactive Red 120 by Pseudomonas guariconensis identified intermediates such as 2-amino-3-phenylpropanoic acid and benzoquinone. nih.gov FTIR analysis provides evidence for the cleavage of the –N=N– bond, degradation of aromatic rings, loss of sulphone groups, and the breakage of C–Cl bonds. jabsonline.org

Interactive Data Table: Identified Intermediate Metabolites in the Biodegradation of C.I. Reactive Red 120

| Analytical Technique | Identified Intermediate/Metabolic Event | Reference |

| GC-MS | 2-amino-3-phenylpropanoic acid, benzoquinone | nih.gov |

| FTIR | Cleavage of –N=N– bond, degradation of aromatic rings, loss of sulphone groups, breakage of C–Cl bond | jabsonline.org |

| UV-Vis Spectrophotometry | Appearance of new peak at 265 nm (aromatic metabolites) | jabsonline.org |

Enhanced Biodegradability Assessment Post-Pretreatment of C.I. Reactive Red 120

Pretreatment of C.I. Reactive Red 120 using advanced oxidation processes (AOPs) can significantly enhance its subsequent biodegradability. Ozonation is one such effective pretreatment method. researchgate.net The application of ozone can break down the complex and recalcitrant structure of the dye, making it more amenable to microbial degradation.

The effectiveness of pretreatment is often assessed by measuring the ratio of Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD). An increase in the BOD/COD ratio indicates an improvement in biodegradability. Studies on the ozonation of purified, hydrolyzed C.I. Reactive Red 120 have shown a significant increase in the BOD28/COD ratio from 0.22 to 0.48, demonstrating a substantial enhancement of its biodegradability. researchgate.net For the unpurified dye, the ratio increased from 0.05 to 0.26. researchgate.net Similarly, combining ozonation with UV irradiation has been shown to be effective in increasing the removal of Total Organic Carbon (TOC), further indicating the breakdown of the organic dye molecule into simpler, more biodegradable forms. icrc.ac.ir

Computational Chemistry and Molecular Modeling Studies of C.i. Reactive Red 120

Density Functional Theory (DFT) Applications in C.I. Reactive Red 120 Research

Density Functional Theory (DFT) is a quantum mechanical modeling technique used to investigate the electronic structure of molecules and predict their properties and reactivity. In the context of C.I. Reactive Red 120, DFT can provide valuable information about its electronic distribution, potential reaction sites, and interactions with other substances.

Electronic Structure and Reactivity Analysis of the Compound

DFT calculations can be applied to analyze the electronic structure of C.I. Reactive Red 120, including parameters such as frontier molecular orbitals (HOMO and LUMO), atomic charges, and electrostatic potential maps. These analyses provide insights into the compound's reactivity and potential reaction pathways. For instance, the electron distribution within the molecule can indicate susceptible sites for nucleophilic or electrophilic attack, which is relevant for understanding its behavior during dyeing processes or degradation reactions. Studies on analogous reactive dyes using DFT have investigated the hydrolytic reaction energy gap in different dyeing media, highlighting the influence of the environment on dye reactivity. researchgate.net While specific detailed DFT studies solely focused on the electronic structure and reactivity analysis of C.I. Reactive Red 120 were not extensively found in the search results, research on similar reactive dyes like C.I. Reactive Red 195 and C.I. Reactive Red 141 utilizes DFT to understand molecular interactions and reactivity, suggesting its applicability to C.I. Reactive Red 120. iwaponline.comacs.orgacs.orgresearchgate.net

DFT Investigations of Adsorption and Degradation Mechanisms of C.I. Reactive Red 120

DFT can be employed to investigate the mechanisms by which C.I. Reactive Red 120 interacts with adsorbent materials and the pathways through which it undergoes degradation. By modeling the interactions between the dye molecule and adsorbent surfaces, DFT can help elucidate the nature of the adsorption forces involved, such as hydrogen bonding, electrostatic attractions, and π-π stacking interactions. deswater.com For example, studies on the adsorption of C.I. Reactive Red 120 onto various materials have proposed mechanisms involving electrostatic attraction between the dye anion and positively charged adsorbent surfaces. researchgate.netdeswater.com

In the context of degradation, DFT can be used to calculate the energy barriers and transition states of potential degradation reactions, providing insights into the feasibility and preferred pathways of chemical or biological breakdown. While direct DFT studies specifically detailing the degradation mechanisms of C.I. Reactive Red 120 were not prominently featured, research on the degradation of reactive dyes often involves the cleavage of azo bonds and the breakdown of aromatic rings. jabsonline.org DFT calculations have been used in studies investigating the enhanced mechanism of photo-thermochemical cycles for dye degradation, indicating their utility in understanding catalytic degradation processes relevant to reactive dyes. tci-thaijo.org

Ab Initio Molecular Dynamics (AIMD) Simulations for C.I. Reactive Red 120 Systems

Ab initio Molecular Dynamics (AIMD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-evolution of molecules and their interactions based on first principles quantum mechanical calculations. This is particularly useful for studying the behavior of molecules in solution and their dynamic interactions during processes like aggregation and degradation.

Stability and Aggregation Behavior of the Compound in Aqueous Media

AIMD simulations can be used to study the stability of C.I. Reactive Red 120 in aqueous solutions and its propensity for aggregation. Reactive dyes, including C.I. Reactive Red 120, are highly soluble in water due to the presence of sulfonate groups iwaponline.com, but they can still undergo aggregation under certain conditions. AIMD can provide insights into the intermolecular forces driving aggregation, such as dispersion forces, and the stability of the resulting aggregates. acs.orgacs.org Studies on the synthesis of C.I. Reactive Red 195, a related reactive dye, utilized AIMD simulations to show that a diazonium salt intermediate spontaneously aggregates into stable clusters due to dispersion forces, leading to precipitation. acs.orgacs.org This suggests that AIMD can similarly be applied to understand the aggregation behavior of C.I. Reactive Red 120 in aqueous environments.

Dynamic Interactions in C.I. Reactive Red 120 Degradation Processes

AIMD simulations can also provide dynamic insights into the interactions occurring during the degradation of C.I. Reactive Red 120. By simulating the system over time, researchers can observe the bond breaking and formation events, the role of catalysts or enzymes, and the influence of the solvent environment on the degradation process. While specific AIMD studies on the degradation dynamics of C.I. Reactive Red 120 were not explicitly found, AIMD has been applied in the study of dye degradation mechanisms in general. mdpi.com The dynamic nature of AIMD can help to understand the transient species formed and the reaction pathways followed during processes like photocatalytic or biological degradation.

Quantitative Structure-Activity Relationship (QSAR) for Predicting C.I. Reactive Red 120 Degradation Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that relates the structural and physicochemical properties of compounds to their biological activity or chemical reactivity. In the context of C.I. Reactive Red 120, QSAR can be used to develop predictive models for its degradation potential by various methods, such as biodegradation or advanced oxidation processes.

QSAR models for dye degradation typically involve correlating molecular descriptors (numerical representations of molecular structure and properties) with experimental degradation rates or efficiencies. These models can help identify the structural features of C.I. Reactive Red 120 that influence its susceptibility to degradation and predict the degradation potential of modified structures or under different conditions without the need for extensive experimental testing.

Research on the in silico toxicity predictions of reactive dyes, including C.I. Reactive Red 120, utilizes QSAR to assess various physiological toxicity endpoints and environmental fate parameters like biodegradability and bioaccumulation. researchgate.net This indicates the applicability of QSAR in evaluating the environmental behavior and potential degradation of C.I. Reactive Red 120. While detailed QSAR models specifically focused on predicting the rate or efficiency of C.I. Reactive Red 120 degradation were not prominently found, the use of QSAR in related toxicity and environmental fate studies suggests its potential for developing such predictive models. researchgate.net The complexity of the C.I. Reactive Red 120 molecule, with its multiple azo bonds and reactive groups, presents a challenge for QSAR modeling, but advancements in computational methods and molecular descriptors continue to expand the applicability of this technique.

Analytical Techniques for the Characterization of C.i. Reactive Red 120 and Its Transformation Products

Spectroscopic Methods for Monitoring C.I. Reactive Red 120 Degradation

Spectroscopic techniques are fundamental in tracking the degradation of C.I. Reactive Red 120, providing insights into both the rate of color removal and the structural changes occurring in the dye molecule. These methods are crucial for assessing the efficiency of various treatment processes.

UV-Visible Spectrophotometry for Decolorization Monitoring

UV-Visible spectrophotometry is a primary and straightforward technique for monitoring the decolorization of C.I. Reactive Red 120. researchgate.net This method relies on measuring the absorbance of the dye solution at its maximum absorption wavelength (λmax) in the visible region, which is directly related to the concentration of the dye's chromophore. nih.gov The chromophore, containing the azo bonds (–N=N–), is responsible for the dye's vibrant red color. preprints.org

The maximum absorbance for C.I. Reactive Red 120 is consistently reported in the range of 510 nm to 536 nm. nih.govmdpi.comut.ac.ir As the degradation process breaks down the azo bonds and other parts of the chromophoric structure, the intensity of this peak decreases. researchgate.netresearchgate.net The complete disappearance of the peak at λmax signifies the destruction of the dye's color-imparting structure and is a key indicator of successful decolorization. researchgate.netpreprints.org Researchers often calculate the decolorization efficiency by comparing the initial absorbance with the final absorbance of the treated dye solution. nih.gov

In some degradation studies, an increase in absorbance in the UV region of the spectrum is also observed, which can indicate the formation of aromatic intermediates that are colorless but still present in the solution. jabsonline.org

Table 1: Reported λmax Values for C.I. Reactive Red 120

| Reported λmax (nm) | Reference |

|---|---|

| 510 | jabsonline.org |

| 524 | researchgate.netpreprints.org |

| 525 | nih.govjabsonline.org |

| 535 | ut.ac.ir |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to identify the functional groups present in the C.I. Reactive Red 120 molecule and to track changes in its chemical structure during degradation. jabsonline.org By comparing the FTIR spectra of the dye before and after treatment, researchers can confirm the breakdown of the parent molecule and the formation of new products. researchgate.netresearchgate.net

The FTIR spectrum of untreated C.I. Reactive Red 120 exhibits characteristic peaks corresponding to its complex structure, including azo bonds (–N=N–), sulfonate groups (S=O), aromatic rings (C=C), and chloro-triazine rings (C–Cl). jabsonline.orgjabsonline.org During degradation, significant changes in the spectrum are observed. Key findings from FTIR analyses include:

Disappearance or reduction of azo bond peaks: This indicates the cleavage of the –N=N– group, which is a primary step in the degradation of azo dyes. jabsonline.orgjabsonline.org

Changes in the aromatic region: Alterations in the peaks associated with aromatic rings suggest their breakdown or transformation into other compounds. jabsonline.orgjabsonline.org

Loss of sulfonate and chloro-triazine groups: The disappearance or shifting of peaks related to S=O and C–Cl bonds points to the removal of these functional groups from the dye structure. jabsonline.orgjabsonline.org

Appearance of new peaks: The emergence of new bands, for example, corresponding to free –OH and –NH groups, can indicate the formation of intermediate degradation products like aromatic amines and phenols. researchgate.net

These spectral changes provide conclusive evidence that the decolorization observed via UV-Vis spectrophotometry is due to the actual degradation of the dye molecule rather than mere adsorption. researchgate.net

Table 2: Key FTIR Spectral Changes During C.I. Reactive Red 120 Degradation

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Observation During Degradation | Implication |

|---|---|---|---|

| Azo Bond (–N=N–) | ~1695 | Disappearance or intensity reduction | Cleavage of the chromophore |

| Sulfonate (S=O) | ~1141-1010 | Disappearance or shifting | Loss of sulfone groups |

| Aromatic Rings | Multiple peaks | Alteration and reduction of peaks | Breakdown of the aromatic structure |

| C-Cl Bond | ~925-560 | Disappearance or shifting | Breakage of the C-Cl bond in the triazine ring |

Chromatographic Techniques for Separation and Identification of C.I. Reactive Red 120 Intermediates

Chromatographic methods are indispensable for separating the complex mixture of compounds that result from the degradation of C.I. Reactive Red 120. These techniques, often coupled with detectors like mass spectrometers, allow for the precise identification of intermediate and final breakdown products, which is crucial for elucidating the degradation pathway.

High-Performance Liquid Chromatography (HPLC) for Reaction Pathway Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for studying the kinetics and pathways of C.I. Reactive Red 120 degradation. researchgate.netresearchgate.net It excels at separating the parent dye molecule from its various hydrolysis products and degradation intermediates in the aqueous phase. researchgate.netjabsonline.org

In a typical HPLC analysis, the chromatogram of the untreated dye shows a single, distinct peak at a specific retention time. jabsonline.org As the degradation reaction proceeds, the intensity of this peak diminishes, and new peaks corresponding to intermediate products appear at different retention times. jabsonline.orgjabsonline.org This allows for a qualitative and quantitative assessment of the reaction's progress. By monitoring the appearance and disappearance of these peaks over time, researchers can map out the sequence of degradation steps. jabsonline.org HPLC has been effectively used to study the stability and hydrolysis of C.I. Reactive Red 120 under various conditions, such as high temperature and different pH levels, providing critical data on its reactivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying volatile and semi-volatile organic compounds formed during the degradation of C.I. Reactive Red 120. jabsonline.orgjabsonline.org After the dye solution is treated, the degradation products are typically extracted into an organic solvent, concentrated, and then injected into the GC-MS system. jabsonline.org The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their structural identification. jabsonline.org

GC-MS analysis has been instrumental in identifying a range of smaller aromatic and aliphatic byproducts resulting from the breakdown of the complex dye structure. nih.gov The identification of these intermediates provides direct evidence of the cleavage of azo bonds and the fragmentation of the aromatic rings. researchgate.net

Table 3: Examples of Intermediates Identified by GC-MS during C.I. Reactive Red 120 Degradation

| Identified Compound | Reference |

|---|---|

| 2-amino-3-phenylpropanoic acid | nih.gov |

| Benzoquinone | nih.gov |

| Phenol | nih.gov |

| 1,2-dihydroxysulfobenzene | nih.gov |

High-Performance Ion Chromatography (HPIC) for Inorganic Anion Detection (e.g., Sulfate (B86663), Nitrate)

High-Performance Ion Chromatography (HPIC) is a specialized chromatographic technique used to separate and quantify inorganic ions. In the context of C.I. Reactive Red 120 degradation, HPIC is employed to detect the formation of inorganic anions such as sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

The C.I. Reactive Red 120 molecule contains multiple sulfonate (–SO₃H) groups and nitrogen atoms. nih.gov During advanced oxidation processes that lead to complete mineralization, these heteroatoms are converted into their stable inorganic forms. The detection and quantification of sulfate and nitrate ions by HPIC provide strong evidence that the degradation has proceeded beyond simple decolorization to the complete breakdown of the organic structure. HPIC can also be used to identify simple organic acids, such as oxalic acid and formic acid, which are often formed as late-stage intermediates before complete mineralization to CO₂ and H₂O. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| C.I. Reactive Red 120 |

| Sulfate |

| Nitrate |

| 2-amino-3-phenylpropanoic acid |

| Benzoquinone |

| Phenol |

| 1,2-dihydroxysulfobenzene |

| 1-hydroxysulfonbenzene |

| Oxalic acid |

Comprehensive Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis for Mineralization Assessment

The complete degradation, or mineralization, of C.I. Reactive Red 120 to simpler inorganic compounds like carbon dioxide, water, and mineral acids is a key goal of wastewater treatment. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two critical parameters used to quantify the extent of this mineralization.

TOC analysis directly measures the total amount of organically bound carbon in a sample. A decrease in TOC concentration during a treatment process is a direct indicator of the conversion of organic dye molecules into inorganic carbon. For instance, in studies investigating the degradation of Reactive Red 120 using hydrodynamic cavitation, the maximum removal of TOC was reported to be 46.4% under specific optimal conditions.

COD, on the other hand, is an indirect measure of the amount of organic compounds in water. It quantifies the amount of oxygen required to chemically oxidize the organic pollutants to carbon dioxide and water. A reduction in COD signifies a decrease in the concentration of organic pollutants. Various advanced oxidation processes (AOPs) and biological treatments have been evaluated for their efficacy in reducing the COD of Reactive Red 120 solutions. For example, a H2O2/pyridine/Cu (II) oxidation system has been shown to reduce the COD of a reactive dye wastewater by up to 73% under optimal conditions.

The following table summarizes the findings from different studies on the removal of TOC and COD during the degradation of C.I. Reactive Red 120.

| Treatment Method | Initial Concentration (mg/L) | pH | Temperature (°C) | Treatment Time (min) | TOC Removal (%) | COD Removal (%) | Reference |

| Hydrodynamic Cavitation (Venturi) | 100 | 5 | 35 | 120 | 46.4 | - | nih.gov |

| H2O2/Pyridine/Cu(II) System | Not Specified | Not Specified | Not Specified | Not Specified | - | 73 |

Environmental Implications of C.i. Reactive Red 120 Transformation Products

Formation of Recalcitrant and Potentially Hazardous Transformation Products during C.I. Reactive Red 120 Degradation

During ozonation, a common chemical treatment process, C.I. Reactive Red 120 is decomposed through the oxidation and cleavage of its azo group and aromatic rings. nih.gov However, the triazine group within the dye's structure exhibits high resistance to this process and may remain in the solution even after prolonged treatment. nih.gov Research has identified several degradation intermediates from ozonation, including phenol, 1,2-dihydroxysulfobenzene, and 1-hydroxysulfonbenzene. nih.gov These aromatic compounds can be further oxidized into simpler organic acids like oxalic acid and formic acid. nih.gov While these end-products are generally more biodegradable, the intermediate aromatic compounds can be hazardous. researchgate.net Some studies have even reported an increase in the toxicity of the dye solution after ozonation, suggesting the formation of byproducts more harmful than the parent compound. researchgate.net

Bacterial degradation offers an alternative pathway. For instance, the bacterium Pseudomonas guariconensis has been shown to degrade C.I. Reactive Red 120 into less harmful byproducts. nih.gov Analysis of the degraded samples identified the formation of 2-amino-3-phenylpropanoic acid and benzoquinone. nih.gov Subsequent phytotoxicity tests on these metabolites indicated that they were non-toxic. nih.gov Similarly, a bacterial consortium completely decolorized the dye, with analysis suggesting the cleavage of the azo bond and degradation of the aromatic rings. jabsonline.org

The table below summarizes some of the identified transformation products from different degradation processes.